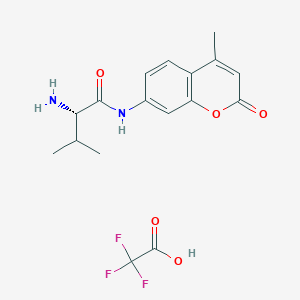

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide often involves multi-component reactions, offering a straightforward approach to complex molecules. For instance, the synthesis of related coumarin-amide hybrids can be achieved through reactions involving amino coumarins and specific reagents under catalytic conditions, leading to high yields and showcasing the versatility of coumarin derivatives in organic synthesis (Manolov et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a coumarin core attached to an amide group, which significantly affects the compound's electronic and spatial configuration. The coumarin moiety offers aromatic stability, while the amide linkage introduces a site for potential interactions and functional modifications. Structural elucidation techniques such as NMR, UV, and mass spectrometry are pivotal in confirming the identity and purity of these compounds.

Chemical Reactions and Properties

Compounds like (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide exhibit a range of chemical behaviors owing to their functional groups. They can undergo reactions typical of amides and coumarins, such as nucleophilic substitution, condensation, and cyclization reactions. These reactions are crucial for further derivatization and exploration of the compound's chemical space (Korotaev et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Aromatic Carbamates Derivatives :

- Researchers have developed methods for synthesizing chromene derivatives, including those involving the condensation of methyl N-(3-hydroxyphenyl)carbamate with different reagents (Velikorodov et al., 2014).

Development of Thiazolidin-4-ones Based on Chromene :

- A study focused on synthesizing thiazolidin-4-ones based on chromene compounds, highlighting their potential for antibacterial activity (Čačić et al., 2009).

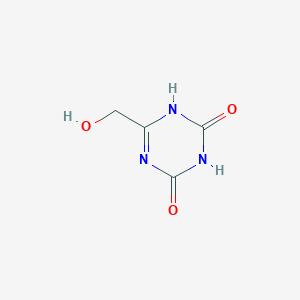

Catalyzed Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives :

- A novel method using pentafluorophenylammonium triflate as a catalyst was developed for synthesizing chromeno[2,3-d]pyrimidinone derivatives, demonstrating antimicrobial activity (Ghashang et al., 2013).

Microwave-Assisted Synthesis of Benzo[B][1,4]Thiazepine-3-Carboxamide Derivatives :

- This study reports on the microwave-assisted synthesis of various carboxamide compounds, exploring their potential antimicrobial activities (Raval et al., 2012).

Development of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds :

- The review focuses on the synthesis methods for 3-oxo-N-(pyridin-2-yl)butanamide compounds, underscoring their importance in producing heterocyclic compounds (Fadda et al., 2015).

Synthesis of Chromen-3-yl Thiazolo[3,2-a]pyrimidin-5-ones :

- A process for synthesizing thiazolo[3,2-a]pyrimidin-5-ones from coumarins is described, highlighting the potential for creating a variety of compounds (Kumar et al., 2008).

Synthesis and Antimicrobial Activity of Hydrazide Derivatives :

- This research explores the synthesis of various hydrazide derivatives from chromen-4-yl-acetic acid and their potential antimicrobial applications (Čačić et al., 2006).

Synthesis and Characterization of New Coumarin Derivatives :

- The study reports on the synthesis of new coumarin derivatives and evaluates their antimicrobial activities, providing insights into their potential pharmaceutical applications (Al-Rifai et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds, such as l-alanine 7-amido-4-methylcoumarin, trifluoroacetate salt, are known to be fluorogenic substrates for aminopeptidase .

Mode of Action

It can be inferred from similar compounds that it may interact with its target enzyme, aminopeptidase, and undergo enzymatic cleavage to yield a blue fluorescent solution .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKMFSIFKPKVAM-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191723-67-8 |

Source

|

| Record name | Butanamide, 2-amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (2S)-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191723-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)